(1,2-Oxazol-5-yl)methanesulfonyl chloride
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Overview
Description
(1,2-Oxazol-5-yl)methanesulfonyl chloride: is a chemical compound characterized by its unique structure, which includes an oxazole ring and a methanesulfonyl chloride group
Mechanism of Action
Target of Action
It is known that this compound is used in organic synthesis , suggesting that its targets could be a variety of organic molecules.
Mode of Action
(1,2-Oxazol-5-yl)methanesulfonyl chloride is known to demonstrate relatively strong acidic properties . Its mechanism of action involves protonation, where it adds a proton to organic molecules . This protonation enables the formation of new bonds between the protonated molecule and this compound, facilitating various organic synthesis reactions .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a reagent in organic synthesis, its primary effect would be the formation of new organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be +4 °C , suggesting that temperature can affect its stability. Furthermore, its reactivity in synthesis reactions may be influenced by factors such as pH, solvent, and the presence of other reactants .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Oxazol-5-yl)methanesulfonyl chloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method is the cyclization of 2-aminomethyl-5-chloro-oxazole with chlorosulfonic acid. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
(1,2-Oxazol-5-yl)methanesulfonyl chloride: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines are typically employed.
Major Products Formed:
Oxazolone derivatives from oxidation reactions.
Amines from reduction reactions.
Various substituted oxazoles from nucleophilic substitution reactions.
Scientific Research Applications
(1,2-Oxazol-5-yl)methanesulfonyl chloride: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be employed in the study of biological systems, such as enzyme inhibition and receptor binding assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
(1,2-Oxazol-5-yl)methanesulfonyl chloride: is unique compared to other similar compounds due to its specific structural features. Some similar compounds include:
(3-methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride
[5-(5-methylfuran-2-yl)-1,2-oxazol-3-yl]methanesulfonyl chloride
(1,2-oxazol-3-yl)methanesulfonyl chloride
These compounds share the oxazole ring but differ in their substituents, leading to variations in their reactivity and applications.
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Properties
IUPAC Name |
1,2-oxazol-5-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3S/c5-10(7,8)3-4-1-2-6-9-4/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGOMXXSRYKQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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